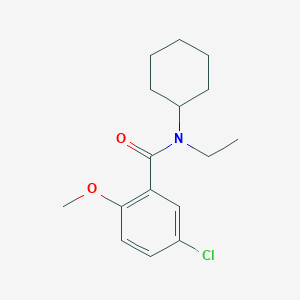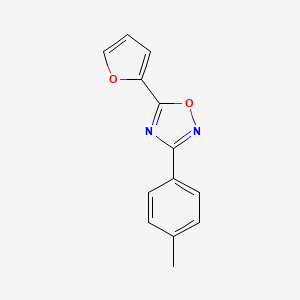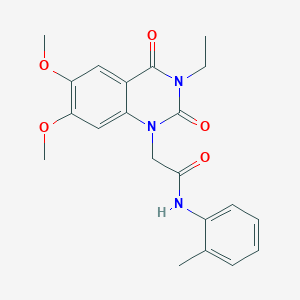
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential in treating various diseases. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate works by binding to the extracellular domain of ENaC, which prevents the channel from opening and allowing sodium ions to enter the cell. This leads to a decrease in sodium and water reabsorption in the kidneys, lungs, and other tissues. The inhibition of ENaC also leads to a decrease in the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has been shown to have several biochemical and physiological effects in various tissues. In the kidneys, it has been shown to reduce sodium and water reabsorption, which can lead to a decrease in blood pressure. In the lungs, it has been shown to reduce fluid accumulation and inflammation, which can improve lung function. In the skin, it has been shown to reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has several advantages for lab experiments, including its small size and specificity for ENaC. However, it also has some limitations, including its potential toxicity and the need for optimization of the synthesis method to improve yield and purity.
Direcciones Futuras
There are several future directions for the study of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate. One potential direction is the development of more specific ENaC inhibitors that can target different subunits of the channel. Another direction is the study of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate in animal models of various diseases, including cancer and autoimmune diseases. Additionally, the optimization of the synthesis method and the development of more efficient methods for large-scale production of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate could lead to its use in clinical trials.
Métodos De Síntesis
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is then reacted with 4-(morpholin-4-yl)thiophenol to form the final product, 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate. The synthesis has been optimized in recent years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of fluid balance in the body. By inhibiting ENaC, 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has the potential to reduce inflammation and fluid accumulation in various tissues.
Propiedades
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-5-1-14(2-6-15)18(21)23-16-7-3-13(4-8-16)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOADJKZCUALRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)


![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)
![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)


![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)
![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)
![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)